molecular formula C19H44N2O7Si2 B7780007 Bis([3-triethoxysilyl)propyl]urea

Bis([3-triethoxysilyl)propyl]urea

Cat. No. B7780007
M. Wt: 468.7 g/mol
InChI Key: HOBIHBQJHORMMP-UHFFFAOYSA-N
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Description

“Bis([3-triethoxysilyl)propyl]urea” is a urea-based surface modifying agent that is used for forming self-assembled monolayers (SAMs) on a variety of substrates . It is mainly utilized to immobilize the surface atoms by forming a ligand .


Synthesis Analysis

The synthesis of “Bis([3-triethoxysilyl)propyl]urea” involves copolymerization of bis[3-(triethoxysilyl)propyl]amine (BTESPA) and N-(2-hydroxyethyl)-N’-[3-(triethoxysilyl)propyl]urea (HETESPU) to provide highly permeable robust reverse osmosis (RO) membranes that have an organically bridged polysilsesquioxane (PSQ) structure .


Molecular Structure Analysis

The molecular structure of “Bis([3-triethoxysilyl)propyl]urea” is complex and detailed analysis can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving “Bis([3-triethoxysilyl)propyl]urea” are complex and involve multiple steps. Detailed analysis of these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bis([3-triethoxysilyl)propyl]urea” are complex and detailed analysis can be found in the referenced papers .

Mechanism of Action

The mechanism of action of “Bis([3-triethoxysilyl)propyl]urea” involves the formation of self-assembled monolayers (SAMs) on various substrates. This is achieved through the immobilization of surface atoms by forming a ligand .

Safety and Hazards

“Bis([3-triethoxysilyl)propyl]urea” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of “Bis([3-triethoxysilyl)propyl]urea” research involve its application in the development of highly water-permeable robust reverse osmosis (RO) membranes .

properties

IUPAC Name

1,3-bis(3-triethoxysilylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIHBQJHORMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis([3-triethoxysilyl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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